L-Prolin, 1-(4-Nitrophenyl)-, Methylester

Übersicht

Beschreibung

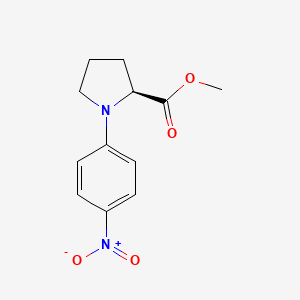

Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a nitrophenyl group, and a carboxylate ester

Wissenschaftliche Forschungsanwendungen

Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate, also known as L-Proline, 1-(4-nitrophenyl)-, methyl ester, primarily targets organic reactions as a catalyst . It is used in the synthesis of 2,4,6-triarylpyridines through one-pot three-component reactions .

Mode of Action

The compound interacts with its targets by facilitating a wide range of organic reactions. Among these reactions are Robinson annulations, aldol reactions, Mannich reactions, Michael reactions, direct electrophilic α-aminations, Diels–Alder reactions, Baylis–Hillman reactions, aza-Morita-Baylis–Hillman reactions, α-selenenylation, oxidation, chlorination, and others .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of 2,4,6-triarylpyridines. It does this through one-pot three-component reactions of acetophenone, aryl aldehydes, and ammonium acetate . The compound’s role as a catalyst in these reactions leads to changes in the downstream effects of these pathways.

Pharmacokinetics

Its use as a catalyst in organic reactions suggests that its bioavailability may be influenced by its chemical properties and the conditions under which the reactions take place .

Result of Action

The compound’s action results in the synthesis of 2,4,6-triarylpyridines . It has been shown to be effective in providing the products in high to excellent yield under solvent-free conditions . Moreover, it can be easily recovered by facile separation by magnetic forces and recycled for several times without significant loss of its catalytic activity .

Action Environment

The action, efficacy, and stability of Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate are influenced by environmental factors. For instance, it has been shown to be stable up to 200 °C for use as a catalyst in organic reactions . Its efficacy and stability are also influenced by the conditions under which the reactions take place, including the presence of other compounds and the temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-nitrophenyl)-L-prolinate typically involves the reaction of a pyrrolidine derivative with a nitrophenyl compound under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different products.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce different oxidized forms of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Methyl (4-nitrophenyl)-L-prolinate include other pyrrolidine derivatives and nitrophenyl compounds. These compounds may share structural similarities but differ in their chemical properties and applications.

Uniqueness

The uniqueness of Methyl (4-nitrophenyl)-L-prolinate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Biologische Aktivität

Methyl (4-nitrophenyl)-L-prolinate is a compound of increasing interest in medicinal chemistry, particularly for its biological activities related to cancer therapy and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Chemical Name : Methyl (4-nitrophenyl)-L-prolinate

- CAS Number : 122092-19-7

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

The biological activity of methyl (4-nitrophenyl)-L-prolinate primarily revolves around its interaction with various cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. Its mechanism may involve reversible covalent binding to nucleophiles in proteins, disrupting their function and leading to altered cellular signaling pathways .

- Cell Signaling Modulation : It influences key signaling pathways that regulate cell growth and survival, particularly in cancer cells. This modulation can lead to reduced cell viability and proliferation .

Anticancer Properties

Several studies have evaluated the anticancer effects of methyl (4-nitrophenyl)-L-prolinate:

- In Vitro Studies : The compound has demonstrated significant antiproliferative effects against various human cancer cell lines, including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cells. The cytotoxicity was assessed using the MTT assay, showing varying degrees of effectiveness depending on the concentration used .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HCT-116 | 15 | Moderate |

| HepG2 | 20 | Moderate |

| A549 | 10 | High |

| SGC7901 | 12 | High |

Anti-inflammatory Effects

Research has also indicated that methyl (4-nitrophenyl)-L-prolinate possesses anti-inflammatory properties:

- In a murine model of acute airway inflammation, the compound showed promising results in reducing inflammatory markers when administered intraperitoneally. However, further optimization is required for its pharmacokinetic profile to enhance oral bioavailability .

Pharmacokinetics

Understanding the pharmacokinetics of methyl (4-nitrophenyl)-L-prolinate is crucial for its therapeutic application:

- Absorption : Likely occurs via passive diffusion in the gastrointestinal tract.

- Distribution : The compound distributes throughout various tissues, including potential accumulation in the central nervous system.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to reactive intermediates that can interact with cellular biomolecules.

- Elimination : Excretion occurs mainly through renal pathways, influenced by the compound's hydrophilicity and stability.

Case Studies

-

Synthesis and Anticancer Activity :

A study synthesized several substituted N-(4-nitrophenyl)-L-prolinamides, including methyl (4-nitrophenyl)-L-prolinate. The synthesized compounds were tested against multiple cancer cell lines, revealing promising anticancer activity attributed to their structural characteristics . -

Inflammation Model :

In a study focusing on inflammation, methyl (4-nitrophenyl)-L-prolinate was tested for its efficacy in reducing airway inflammation in a murine model. Results indicated a significant reduction in inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-18-12(15)11-3-2-8-13(11)9-4-6-10(7-5-9)14(16)17/h4-7,11H,2-3,8H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUGHLAIFLPIPC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.